

Technical Grade Terbufos: A Comprehensive Examination of its Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Terbufos*

Cat. No.: *B1683085*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of technical grade **terbufos**. The information is presented to support research, scientific analysis, and professionals in drug development. All quantitative data has been summarized into structured tables for ease of comparison, and detailed methodologies for key experimental protocols are provided.

Chemical and Physical Properties of Technical Grade Terbufos

Technical grade **terbufos** is an organophosphate insecticide and nematicide.^[1] Its chemical and physical characteristics are crucial for understanding its environmental fate, toxicology, and for the development of analytical methods.

General and Physical Properties

Property	Value	Source(s)
Common Name	Terbufos	[2] [3]
IUPAC Name	S-[(tert-Butylsulfanyl)methyl] O,O-diethyl phosphorodithioate	[3] [4]
CAS Number	13071-79-9	[1] [2] [3]
Molecular Formula	C9H21O2PS3	[2] [5]
Molecular Weight	288.43 g/mol	[1] [5]
Physical State	Clear, colorless to pale yellow or reddish-brown liquid	[1] [2] [3]
Odor	Mercaptan-like	[6]

Physicochemical Properties

Property	Value	Temperature (°C)	Pressure	Source(s)
Melting Point	-29.2 °C	N/A	N/A	[1] [3] [7]
Boiling Point	69 °C	N/A	0.01 mmHg	[3] [8]
Density	1.105 g/cm³	24 °C	N/A	[2] [3]
Vapor Pressure	3.16×10^{-4} mmHg	25 °C	N/A	[4]
34.6 mPa	25 °C	N/A	[1]	
Water Solubility	4.5 mg/L	20 °C	N/A	[7]
5 mg/L	N/A	N/A	[1]	
Solubility in Organic Solvents	Readily soluble in acetone, aromatic hydrocarbons, chlorinated hydrocarbons, and alcohols.	N/A	N/A	[1] [2]
	Octanol-Water Partition Coefficient (log K _{ow})	4.51	N/A	[7]
3.30 x 10 ⁴ (K _{ow})	23 °C	N/A	[9] [10]	
Flash Point	88 °C (open cup)	N/A	N/A	[7]

Experimental Protocols

The determination of the chemical and physical properties of a substance like **terbufos** follows standardized and validated methods, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories.

Determination of Melting Point (OECD 102)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a very narrow temperature range.

Methodology: Capillary Method

- Sample Preparation: A small amount of the finely powdered, dry substance is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample into the bottom.
- Apparatus: A melting point apparatus with a heated block and a means of controlling the heating rate is used. The apparatus typically includes a magnifying lens and illumination for clear observation of the sample.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- Observation: The temperature at which the first signs of melting are observed (the solid begins to collapse or liquefy) and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point.

Determination of Boiling Point (OECD 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Ebulliometer Method

- Apparatus: An ebulliometer, an instrument designed for precise boiling point measurements, is used. It consists of a boiling flask, a condenser, and a thermometer or thermocouple to measure the temperature of the boiling liquid and its vapor.
- Procedure: The liquid sample is placed in the boiling flask. The apparatus is heated, and the temperature is recorded continuously.

- **Determination:** The boiling point is the temperature at which the liquid and its vapor are in equilibrium under the applied pressure. This is observed as a stable temperature reading during vigorous boiling. The observed boiling point is then corrected to standard atmospheric pressure (101.325 kPa).

Determination of Vapor Pressure (OECD 104)

Vapor pressure is a measure of a substance's tendency to evaporate.

Methodology: Dynamic Method (Gas Saturation Method)

- **Principle:** A stream of an inert gas (e.g., nitrogen) is passed through or over the substance at a known flow rate and constant temperature, allowing the gas to become saturated with the substance's vapor.
- **Procedure:** The amount of the substance transported by the gas is determined by trapping it and measuring its mass or by a suitable analytical method.
- **Calculation:** The vapor pressure is calculated from the mass of the substance transported, the volume of the gas used, and the temperature of the experiment.

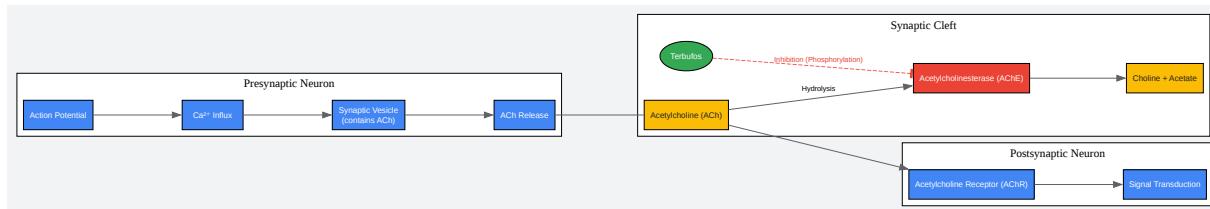
Determination of Water Solubility (OECD 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology: Flask Method

- **Procedure:** A sufficient amount of the test substance is added to a flask containing purified water to create a saturated solution. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Separation:** After equilibration, the undissolved substance is separated from the aqueous solution by centrifugation or filtration.
- **Analysis:** The concentration of the substance in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Determination of Octanol-Water Partition Coefficient (OECD 107/117)

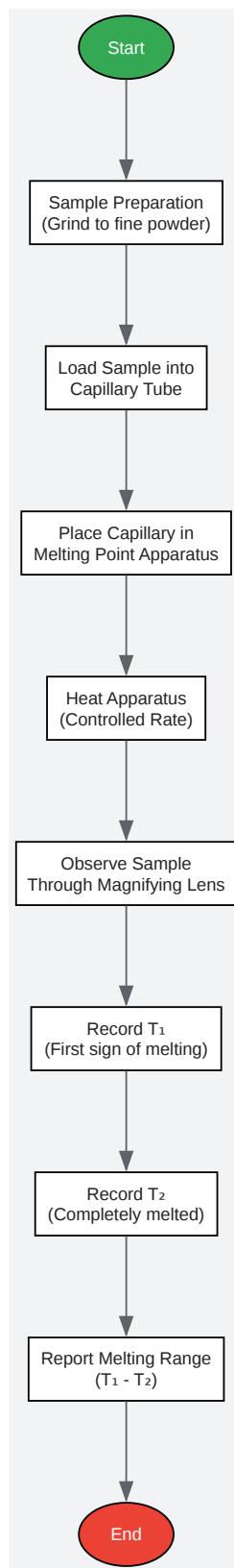

The octanol-water partition coefficient (K_{ow}) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and bioaccumulation potential.

Methodology: Shake-Flask Method (OECD 107)

- Preparation: A solution of the test substance is prepared in either water-saturated n-octanol or n-octanol-saturated water.
- Partitioning: A known volume of this solution is placed in a vessel with a known volume of the other immiscible solvent. The vessel is then shaken or stirred at a constant temperature until equilibrium is reached.
- Phase Separation and Analysis: The two phases are separated by centrifugation. The concentration of the substance in both the n-octanol and water phases is then determined by a suitable analytical method.
- Calculation: The partition coefficient (K_{ow}) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase. The result is typically expressed as its logarithm (log K_{ow}).

Signaling Pathways and Experimental Workflows Acetylcholinesterase Inhibition Signaling Pathway

Terbufos, like other organophosphate pesticides, exerts its primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).^[11] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.^[12] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and disruption of nerve impulse transmission.^[13]



[Click to download full resolution via product page](#)

Caption: Acetylcholinesterase inhibition by **terbufos** in the cholinergic synapse.

Experimental Workflow for Melting Point Determination

The following diagram illustrates a typical workflow for determining the melting point of a substance like technical grade **terbufos** using the capillary method.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining melting point via the capillary method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 5. filab.fr [filab.fr]
- 6. KEGG PATHWAY: Cholinergic synapse - Reference pathway [kegg.jp]
- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.hk]
- 8. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient (n-Octanol / Water) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]
- 9. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 10. oecd.org [oecd.org]
- 11. Terbufos | C9H21O2PS3 | CID 25670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Grade Terbufos: A Comprehensive Examination of its Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683085#chemical-and-physical-properties-of-technical-grade-terbufos>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com